2-Styrylpyridine

Descripción general

Descripción

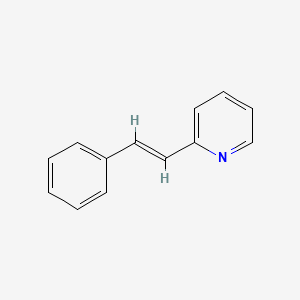

2-Styrylpyridine is an organic compound that belongs to the class of pyridines with a styryl group attached to position 2 . It has a chemical formula of C13H11N and a molecular weight of 181.23 g/mol .

Synthesis Analysis

2-Styrylpyridine can be synthesized through the condensation reaction between 2-methylpyridine and benzaldehyde . Other synthetic routes include the Pd-catalyzed cross-coupling reaction of styrenes with pyridine derivatives, and the oxidation of 2-vinylpyridine .Molecular Structure Analysis

The structure of 2-Styrylpyridine has been confirmed using various analytical methods such as NMR, IR, MS, and X-ray crystallography . The X-ray structure shows a localization of the double bonds rather than a delocalization of π electrons in an aromatic fashion .Chemical Reactions Analysis

The main chemical reaction involving 2-Styrylpyridine is its formation from the condensation reaction between 2-methylpyridine and benzaldehyde .Physical And Chemical Properties Analysis

2-Styrylpyridine is a yellowish liquid with limited solubility in water but is soluble in most organic solvents. Its absorption properties have been examined based on theoretical UV/Vis spectra, with comparisons between time-dependent density functional theory (TD-DFT) using B3LYP, PBE0, and LC-ωPBE functionals .Aplicaciones Científicas De Investigación

Fluorescent Materials

The stilbene heterocyclic analogues, including 2-Stilbazol, have attracted the attention of researchers for a long time as a structural basis for fluorescent materials with pronounced photophysical and electro-optical properties .

Spectroscopic Properties

The spectroscopic properties of a number of new hydroxylated 2-Stilbazoles were studied by absorption and fluorescence spectroscopy . The maximum absorption and emission wavelengths, the molar extinction coefficients, and the Stokes shift values of derivatives were given .

Molecular Logic Systems

The possibility of creating molecular logic systems based on 2-Stilbazol derivatives was demonstrated . This could be a significant development in the field of molecular computing.

Fluorescent Dyes for Bioimaging

2-Stilbazol derivatives can be used to create fluorescent dyes for bioimaging . This could be particularly useful in medical and biological research for visualizing cellular and subcellular structures.

Fluorescent Probes

The dependence of fluorescence on the medium redox properties was established for one of the 2-Stilbazol derivatives . This led to the possibility of creating a fluorescent probe on its basis to assess the oxidative state of living systems .

Cell Imaging

The fluorescent probe created from 2-Stilbazol derivatives has good biocompatibility and can be successfully used for fluorescence imaging in cells . This could be a significant advancement in the field of cell biology and medical diagnostics.

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Stilbazol, also known as 2-[(E)-2-Phenylethenyl]pyridine, 2-Stilbazole, or 2-Styrylpyridine, is a potent antitumor agent . It has been shown to be effective against a variety of tumors, including melanoma, breast cancer, and prostate cancer . The primary targets of 2-Stilbazol are the DNA and RNA strands in the cell nucleus . By binding to these targets, 2-Stilbazol inhibits tumor growth .

Mode of Action

The mode of action of 2-Stilbazol involves its interaction with the DNA and RNA strands in the cell nucleus . By binding to these targets, 2-Stilbazol inhibits tumor growth . This interaction results in changes in the cell that prevent the proliferation of cancer cells .

Biochemical Pathways

It is known that the compound’s interaction with dna and rna in the cell nucleus plays a crucial role in its antitumor activity . This interaction likely affects multiple biochemical pathways, leading to the inhibition of tumor growth .

Result of Action

The result of 2-Stilbazol’s action is the inhibition of tumor growth . By binding to DNA and RNA in the cell nucleus, 2-Stilbazol prevents the proliferation of cancer cells . This leads to a reduction in the size and number of tumors, making 2-Stilbazol an effective antitumor agent .

Action Environment

The action of 2-Stilbazol may be influenced by various environmental factors. For example, the pH and redox properties of the medium can affect the fluorescence of 2-Stilbazol . .

Propiedades

IUPAC Name |

2-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAWAXVRXKIUQB-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345907 | |

| Record name | trans-2-(2-Phenylvinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Styrylpyridine | |

CAS RN |

538-49-8, 714-08-9 | |

| Record name | 2-(2-Phenylvinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Stilbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-(2-Phenylvinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-styrylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-styrylpyridine?

A1: 2-Styrylpyridine has the molecular formula C13H11N and a molecular weight of 181.23 g/mol.

Q2: What are the characteristic spectroscopic features of 2-styrylpyridine?

A2: 2-Styrylpyridine exhibits distinct absorption bands in the ultraviolet (UV) spectrum. [] The exact position of the maximum absorption frequency (νmax) is influenced by the solvent and substituents on the molecule. [] Studies using various organic solvents have shown a correlation between νmax and Hammett's substituent coefficients. []

Q3: How does UV irradiation affect 2-styrylpyridine in solution?

A3: Irradiation of 2-styrylpyridine in dilute cyclohexane solutions with UV light leads to photochemical cyclodehydrogenation, producing benzo[f]quinoline. [] This reaction pathway is also observed with substituted 2-styrylpyridines, yielding the corresponding substituted benzo[f]quinoline derivatives. []

Q4: Can 2-styrylpyridine undergo photodimerization?

A4: Yes, 2-styrylpyridine can undergo photodimerization upon UV irradiation. []

Q5: Does the photochemical behavior of 2-styrylpyridine change upon complexation?

A5: Yes, complexation significantly alters the photochemical reactivity of 2-styrylpyridine. For instance, γ-cyclodextrin complexation of 2-styrylpyridine in the solid state promotes the formation of syn-head-to-tail dimers upon UV irradiation. [] This contrasts with its behavior in solution, highlighting the influence of complexation on photochemical pathways. []

Q6: How does covalent attachment to porphyrin affect the photoisomerization of 2-stilbazole?

A6: When covalently linked to porphyrin (both free base and zinc complex), 2-stilbazole exhibits irreversible cis-to-trans photoisomerization upon visible light irradiation. [] Interestingly, the trans isomers of these conjugates do not undergo isomerization to the cis form under UV irradiation, unlike free 2-stilbazole. []

Q7: Can 2-styrylpyridine be brominated?

A8: Yes, research has explored the trans-bromination of 2-styrylpyridine using a palladacycle intermediate. [] This reaction leads to the formation of trans-1,2-dibromo-2-styrylpyridine, the structure of which has been characterized. []

Q8: How can 2-styrylpyridine be used in polymer synthesis?

A9: 2-Styrylpyridine serves as a valuable building block in the synthesis of various polymers. For example, it acts as a photoreactive group in the preparation of soluble polyimides, which are known for their high optical transparency and thermal stability. [, ] These polymers are synthesized through the reaction of a polyimide precursor with a 2-styrylpyridine derivative containing alkylene spacers. [, ]

Q9: What is the role of 2-styrylpyridine in ruthenium-catalyzed reactions?

A10: 2-Styrylpyridine is a key product in the ruthenium-mediated C-H functionalization of pyridine. [, ] The reaction proceeds through a mechanism involving vinylidene and pyridylidene ligands. [, ] The ruthenium complex [Ru(η5-C5H5)(py)2(PPh3)]+ acts as a catalyst for the coupling of pyridine with terminal alkynes, yielding 2-substituted E-styrylpyridines. [, ]

Q10: What are the characteristic fragmentation patterns of 2-styrylpyridine observed in mass spectrometry?

A11: Mass spectrometry studies on 2-styrylpyridine derivatives, particularly those with ortho-substituents like -OH, -NH2, and -CH3, reveal intriguing hydrogen migration processes upon electron impact. [] This migration involves the transfer of a hydrogen atom from the ortho-substituent to the pyridine nitrogen, followed by β-cleavage. [] This results in the formation of a common fragment ion with m/z = 93, likely proceeding through an eight-membered cyclic transition state. []

Q11: How does the nitro group affect the fragmentation of 2-stilbazole in mass spectrometry?

A12: The presence of a nitro group in the ortho position of 2-stilbazole significantly influences its fragmentation pattern under electron impact. [] The fragmentation process is initiated by the oxidation of the olefinic double bond by the ortho-nitro group. [] This interaction is absent in the meta and para isomers, highlighting the unique reactivity induced by the ortho-nitro group. []

Q12: How does the leaving group influence the intramolecular aromatic substitution reaction in 2-stilbazole ions?

A13: Mass spectrometry studies have shown that 2-stilbazole ions undergo intramolecular aromatic substitution to form 4a-azoniaphenanthrene ions. [, ] The energy requirements and energy release during this reaction are significantly affected by the nature of the leaving group. [, ] Measurements of ionization and appearance energies, along with kinetic energy release, suggest the reaction proceeds through an intermediate with a tetracoordinated carbon atom at the ortho position of the phenyl ring. [, ] The formation of this intermediate dictates the overall activation energy of the reaction. [, ] Furthermore, the partitioning of excess energy into internal and translational energy of the products is influenced by the leaving group, a relationship described by the Hammond postulate. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)

![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)

![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)